molecular formula C16H22N4O4S B4328182 N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE

N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE

Cat. No.: B4328182
M. Wt: 366.4 g/mol
InChI Key: AAJGFUWJNMPBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with a methoxyphenyl group and a methylsulfonyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using diethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N- (2-bromo-5-methoxyphenyl)acetamide
  • N- (2-bromo-5-methoxyphenyl)acetamide
  • N- (2-bromo-5-methoxyphenyl)acetamide

Uniqueness

N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-[5-(2-methoxyphenyl)-3-methylsulfonyl-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-5-19(6-2)14(21)11-20-15(17-16(18-20)25(4,22)23)12-9-7-8-10-13(12)24-3/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGFUWJNMPBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=NC(=N1)S(=O)(=O)C)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE
Reactant of Route 3
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE
Reactant of Route 6
N,N-DIETHYL-2-[3-METHANESULFONYL-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL]ACETAMIDE

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